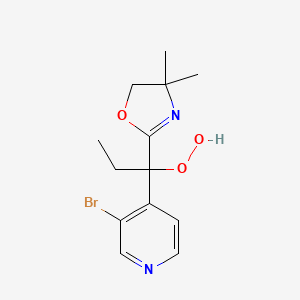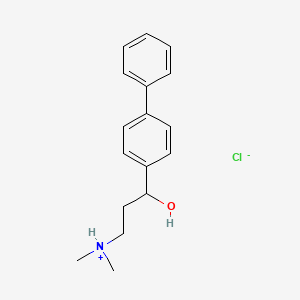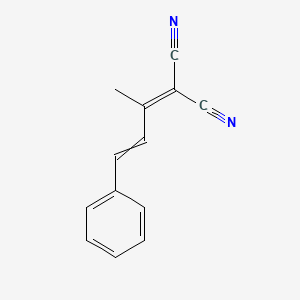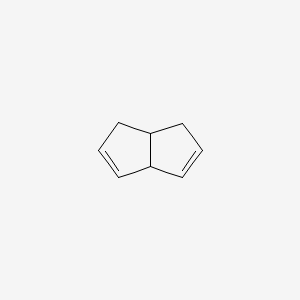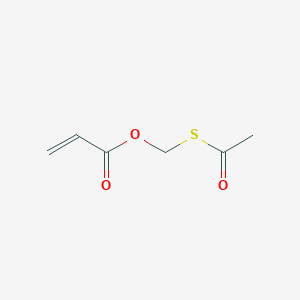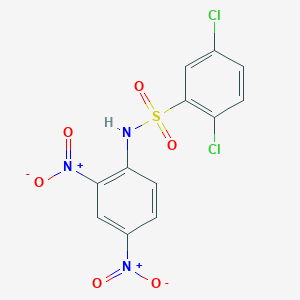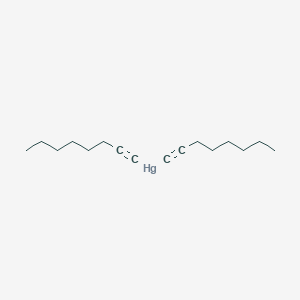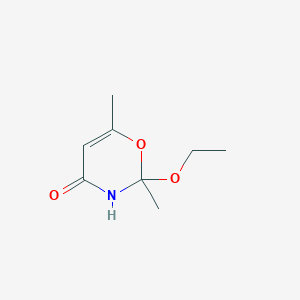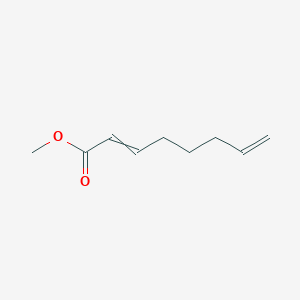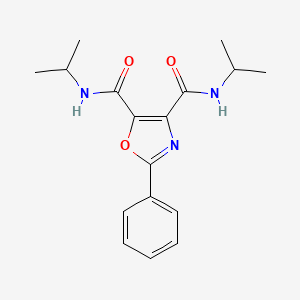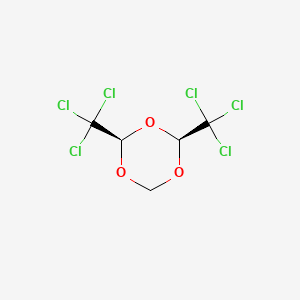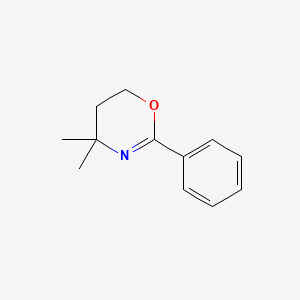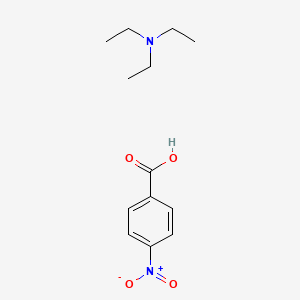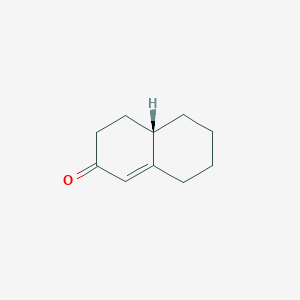
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by its hexahydro structure, indicating that it is a partially hydrogenated derivative of naphthalene. The compound’s unique stereochemistry is denoted by the (4aS) configuration, which specifies the spatial arrangement of atoms around the 4a position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-tetralone using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{10}\text{H}{10}\text{O} + \text{H}2 \rightarrow \text{C}{10}\text{H}_{12}\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated naphthalenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are typical.
Major Products
Oxidation: Formation of 2-naphthoic acid or 2-naphthaldehyde.
Reduction: Formation of decahydronaphthalene.
Substitution: Formation of various alkyl or acyl derivatives of naphthalenone.
Scientific Research Applications
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetralin: A fully hydrogenated derivative of naphthalene, lacking the ketone functional group.
2-Tetralone: A precursor in the synthesis of (4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one, with a similar structure but different hydrogenation state.
Decahydronaphthalene: A fully saturated naphthalene derivative, used as a solvent and in various industrial applications.
Uniqueness
This compound is unique due to its specific stereochemistry and partial hydrogenation, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other naphthalene derivatives.
Properties
CAS No. |
38772-79-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(4aS)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h7-8H,1-6H2/t8-/m0/s1 |
InChI Key |
FOCKPZOFYCTNIA-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC2=CC(=O)CC[C@@H]2C1 |
Canonical SMILES |
C1CCC2=CC(=O)CCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


